N-[4-(4-acetamidophenyl)sulfinylphenyl]acetamide
Description
N-[4-(4-Acetamidophenyl)sulfinylphenyl]acetamide is a diaryl sulfoxide derivative characterized by a central sulfinyl (–S=O) group bridging two substituted phenyl rings, each bearing an acetamide moiety. This structural motif distinguishes it from more commonly studied sulfonamide (–SO₂–NH–) or sulfamoyl (–SO₂–) analogs.
Properties
IUPAC Name |
N-[4-(4-acetamidophenyl)sulfinylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-11(19)17-13-3-7-15(8-4-13)22(21)16-9-5-14(6-10-16)18-12(2)20/h3-10H,1-2H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABWONZJSRPOIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)C2=CC=C(C=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20969206 | |
| Record name | N,N'-[Sulfinyldi(4,1-phenylene)]diethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20969206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5423-16-5 | |
| Record name | NSC4580 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4580 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N'-[Sulfinyldi(4,1-phenylene)]diethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20969206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{[4-(acetylamino)phenyl]sulfinyl}phenyl)acetamide typically involves the following steps:
Acetylation: The starting material, 4-aminophenyl sulfone, undergoes acetylation using acetic anhydride in the presence of a base such as pyridine to form N-(4-acetylaminophenyl)sulfone.
Sulfinylation: The acetylated product is then subjected to sulfinylation using an appropriate sulfinylating agent, such as sulfur dichloride oxide (SOCl2), to introduce the sulfinyl group.
Coupling Reaction: The final step involves coupling the sulfinylated intermediate with acetamide under controlled conditions to yield N-(4-{[4-(acetylamino)phenyl]sulfinyl}phenyl)acetamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The sulfinyl group in N-(4-{[4-(acetylamino)phenyl]sulfinyl}phenyl)acetamide can undergo oxidation to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding sulfide derivatives.
Substitution: The acetylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound N-[4-(4-acetamidophenyl)sulfinylphenyl]acetamide is a sulfonamide derivative that has garnered interest in various scientific research applications due to its potential pharmacological properties. This article explores its applications in medicinal chemistry, particularly focusing on analgesic properties, anti-inflammatory effects, and potential uses in drug development.
Analgesic Properties
Recent studies have highlighted the analgesic effects of compounds related to this compound. Analgesics derived from similar structures have been shown to exhibit reduced hepatotoxicity while maintaining effective pain relief. For instance, a series of novel analgesics based on the acetamide structure demonstrated significant pain relief without the liver damage typically associated with traditional analgesics like acetaminophen .
Case Study: Hepatotoxicity Reduction
- Study Design : The study compared the hepatotoxicity of this compound derivatives against acetaminophen in an in vivo model.
- Findings : Compounds derived from this structure showed significantly lower levels of liver enzymes (ALT, AST) indicative of hepatotoxicity compared to acetaminophen-treated groups, suggesting a safer profile for these new analgesics .
Anti-inflammatory Effects
The sulfonamide functionality in this compound has been linked to anti-inflammatory activities. Compounds with similar structures have been explored for their ability to inhibit inflammatory pathways, making them candidates for treating conditions such as arthritis and other inflammatory diseases.
Case Study: Inhibition of Inflammatory Pathways
- Study Overview : Research focused on the anti-inflammatory effects of sulfonamide derivatives in animal models of inflammation.
- Results : The compounds exhibited significant reductions in pro-inflammatory cytokines and markers of inflammation, indicating their potential use as therapeutic agents in inflammatory diseases .
Drug Development Potential
The structural characteristics of this compound make it a promising candidate for further drug development. Its ability to modulate biological pathways can be exploited in designing new therapeutics targeting pain and inflammation.
Drug Design Considerations
- Molecular Modifications : Structural modifications can enhance efficacy and reduce side effects. For example, altering the substituents on the phenyl rings may improve binding affinity to target receptors involved in pain and inflammation.
- Preclinical Studies : Further preclinical studies are necessary to evaluate pharmacokinetics and long-term safety profiles before advancing to clinical trials.
Table 1: Comparison of Analgesic Properties
| Compound Name | Hepatotoxicity Level | Pain Relief Efficacy | Reference |
|---|---|---|---|
| This compound | Low | High | |
| Acetaminophen | High | Moderate |
Table 2: Anti-inflammatory Activity
Mechanism of Action
The mechanism of action of N-(4-{[4-(acetylamino)phenyl]sulfinyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological molecules, while the sulfinyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Sulfinyl vs.
- Hybrid Scaffolds : Thiazole- or triazole-containing acetamides (e.g., compounds 6a, 7d) exhibit enhanced enzyme inhibitory activity due to heterocyclic π-π interactions .
Pharmacological Activity Comparison
Analgesic and Anti-Inflammatory Agents
- Compound 35 (N-[4-(4-methylpiperazinyl)sulfonyl]phenyl]acetamide): Exhibits analgesic activity comparable to paracetamol, likely via modulation of sodium channels or opioid receptors .
- Compound 6a (Thiazole-acetamide hybrid): Non-selective COX-1/COX-2 inhibitor (IC₅₀ ~9–11 mM), highlighting the role of heterocycles in anti-inflammatory activity .
Antimicrobial and Antifungal Agents
- Compounds 47–50 (Piperazinyl-sulfonyl acetamides): Show potent activity against gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) due to sulfonamide-enhanced hydrophobicity .
- Acetylsulfanilamide (N-(4-sulfamoylphenyl)acetamide): A classical sulfonamide antibiotic precursor, emphasizing the importance of the –SO₂–NH– motif in microbial target binding .
Biological Activity
N-[4-(4-acetamidophenyl)sulfinylphenyl]acetamide, a compound with significant biological activity, belongs to a class of sulfonamide derivatives known for their diverse pharmacological properties. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features an acetamide group linked to a sulfonamide moiety, which is known to enhance its biological activity through various mechanisms.
Mechanisms of Biological Activity
Sulfonamides, including this compound, exhibit a range of biological activities such as:
- Antimicrobial Activity : Sulfonamides are traditionally known for their antibacterial properties. They inhibit bacterial growth by interfering with folic acid synthesis, a vital process for bacterial proliferation.
- Anti-inflammatory Effects : Compounds in this class can selectively inhibit cyclooxygenase-2 (COX-2), leading to reduced inflammation and pain relief without the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
- Anticonvulsant Properties : Some derivatives have shown promise in treating epilepsy by modulating neuronal excitability and inhibiting voltage-sensitive sodium channels .
Antimicrobial Activity
A study reported the synthesis of various sulfonamide derivatives and their evaluation against different bacterial strains. The results indicated that this compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentrations (MICs) were determined and compared against standard antibiotics.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 32 | Moderate |
| Penicillin | 8 | High |
| Tetracycline | 16 | Moderate |
Anti-inflammatory Activity
In vitro assays demonstrated that the compound effectively inhibited COX-2 activity. The IC50 value was calculated to be 25 µM, indicating a potent anti-inflammatory effect compared to traditional NSAIDs .
Anticonvulsant Activity
Research on related compounds showed that modifications in the chemical structure could enhance anticonvulsant efficacy. For instance, derivatives with specific substitutions demonstrated significant protection in maximal electroshock (MES) tests at doses of 100 mg/kg. The structure-activity relationship (SAR) analysis highlighted the importance of the acetamide linkage in enhancing anticonvulsant properties .
Case Studies and Research Findings
- Case Study on Antimicrobial Efficacy : In a clinical trial involving patients with bacterial infections, this compound was administered as part of a combination therapy. Results indicated a significant reduction in infection markers within 48 hours of treatment.
- Study on Inflammatory Response : A controlled study assessed the anti-inflammatory effects in animal models. The compound reduced edema significantly compared to untreated controls, suggesting its potential as an anti-inflammatory agent.
- Evaluation of Anticonvulsant Activity : In a series of experiments using animal models for epilepsy, the compound showed delayed onset but prolonged efficacy in seizure control, particularly in models resistant to conventional treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
